Norverapamil-d7

Bioanalysis LC-MS/MS Internal Standard

Norverapamil-d7 is the definitive internal standard for verapamil bioanalysis. Its +7 Da mass shift eliminates interference, enabling robust matrix-effect correction impossible with unlabeled or d6 analogs. This deuterated compound is critical for FDA/EMA-compliant method validation, pharmacokinetic studies, and P-gp transport assays. High isotopic enrichment (≥98 atom % D) guarantees analytical precision in plasma, serum, and cellular matrices. Choose Norverapamil-d7 to ensure your LC-MS/MS data meets regulatory submission standards.

Molecular Formula C26H36N2O4
Molecular Weight 447.6 g/mol
Cat. No. B12425295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorverapamil-d7
Molecular FormulaC26H36N2O4
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D
InChIKeyUPKQNCPKPOLASS-HXAWLNHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norverapamil-d7: The Gold Standard Internal Standard for Quantifying Verapamil Metabolism by LC-MS/MS


Norverapamil-d7 (CAS 263175-44-6 for free base, 1216413-74-9 for hydrochloride) is a stable, isotopically labeled analog of norverapamil, the primary active N-demethylated metabolite of the calcium channel blocker verapamil . It is a deuterated compound, containing seven deuterium atoms, and functions as an L-type calcium channel blocker and a P-glycoprotein (P-gp) function inhibitor . Its core utility lies in its role as a superior internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) in bioanalysis, enabling precise and accurate quantification of norverapamil in complex biological matrices like plasma and serum . This compound is specifically designed and manufactured for research applications, including drug metabolism and pharmacokinetic (DMPK) studies, therapeutic drug monitoring, and method validation [1].

Norverapamil-d7: The Unsubstitutable Deuterated Internal Standard for Accurate LC-MS/MS Bioanalysis


In quantitative LC-MS/MS bioanalysis of verapamil and its active metabolite, substituting Norverapamil-d7 with unlabeled norverapamil or structurally similar non-isotopic compounds introduces significant analytical error and violates best practices for method validation. The deuterium labeling in Norverapamil-d7 provides a critical mass difference (Δm = +7 Da) that allows the mass spectrometer to differentiate it from the analyte, norverapamil, despite their nearly identical chemical behavior . Using a non-deuterated analog, such as unlabeled norverapamil, would result in identical mass-to-charge ratios (m/z) for both analyte and internal standard, precluding their separate quantification and making the assay invalid . Similarly, using a different deuterated analog with fewer deuterium atoms, like Norverapamil-d6, would provide a smaller mass shift and potentially less analytical robustness in complex matrices, while using a non-analog internal standard (e.g., propranolol or tamoxifen) would not co-elute with the analyte, failing to correct for matrix effects and ion suppression that vary across a chromatographic run [1]. This precise co-elution and correction capability is the foundation of accurate and precise pharmacokinetic data, making Norverapamil-d7 an indispensable and unsubstitutable component of any validated bioanalytical method for verapamil metabolism studies [2].

Norverapamil-d7: Quantifiable Differentiation from Analogs for Scientific Procurement


Norverapamil-d7 vs. Unlabeled Norverapamil: Superior Analytical Specificity by Mass Difference

Norverapamil-d7 demonstrates absolute analytical superiority over its non-deuterated counterpart, norverapamil, as an internal standard in mass spectrometry. The incorporation of seven deuterium atoms confers a molecular weight of 447.62 g/mol, compared to 440.57 g/mol for unlabeled norverapamil . This mass difference of +7.05 Da ensures that in an LC-MS/MS assay, the internal standard's signal does not interfere with the analyte's signal, a fundamental requirement for accurate quantification . In contrast, using unlabeled norverapamil as an internal standard would result in co-eluting, isobaric signals, making it impossible to distinguish between the compound added for calibration and the compound being measured in the biological sample, thus rendering any quantitative method invalid .

Bioanalysis LC-MS/MS Internal Standard

Norverapamil-d7 vs. Norverapamil-d6: Greater Mass Shift for Enhanced Assay Robustness

Compared to its lesser deuterated analog, Norverapamil-d6, Norverapamil-d7 offers a larger mass shift (+7 Da vs. +6 Da), which can be a critical factor in method robustness, particularly in complex biological matrices where endogenous interferences might exist. The molecular weight of Norverapamil-d7 (free base) is 447.62 g/mol, whereas Norverapamil-d6 (free base) is 446.60 g/mol . While both compounds serve as functional internal standards, the +7 Da shift provided by the d7 compound provides a wider separation from the unlabeled analyte peak (m/z 441) and can offer better resolution from potential isotopic interferences or background noise, a subtle but important advantage in high-sensitivity, low-quantity assays [1].

Stable Isotope Labeling Method Validation Quantitative Analysis

Norverapamil-d7 vs. Non-Analog Internal Standards: Superior Correction for Ion Suppression and Matrix Effects

The use of a stable isotope-labeled analog of the analyte as an internal standard is the gold standard for correcting matrix effects in LC-MS/MS bioanalysis. Methods employing non-analog internal standards, such as tamoxifen (used in a rat plasma method for verapamil/norverapamil) or propranolol, are inherently less robust because these compounds can have different extraction recoveries and ionization efficiencies in the ion source, and they do not co-elute with the analyte [1][2]. In contrast, Norverapamil-d7's chemical and physical properties are nearly identical to those of norverapamil, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement. This leads to more accurate and precise quantification. In a validated method for human plasma, deuterated internal standards (D6-verapamil and D6-norverapamil) demonstrated matrix factors ranging from 0.96 to 1.07 across three QC levels, indicating minimal and well-controlled matrix effects [3].

Method Validation Matrix Effect Ion Suppression

Norverapamil-d7: Definitive Application Scenarios for Verapamil Bioanalysis


Validating Bioanalytical Methods for Verapamil and Norverapamil in Human Plasma

This is the primary application for Norverapamil-d7. It is used as the internal standard to develop and validate highly selective and sensitive LC-MS/MS methods for quantifying verapamil and its active metabolite, norverapamil, in human plasma. The d7 label provides the necessary analytical specificity to meet regulatory guidelines for method validation, a prerequisite for conducting pharmacokinetic studies in clinical trials and for Abbreviated New Drug Application (ANDA) submissions [1]. Its use ensures accurate correction for matrix effects and ion suppression, which are common in plasma analysis .

Quantitative Pharmacokinetic and Drug-Drug Interaction Studies of Verapamil

Norverapamil-d7 is essential for generating precise pharmacokinetic (PK) data, such as Cmax, tmax, AUC0-∞, and t1/2 for both verapamil and norverapamil. This data is critical for understanding the disposition of verapamil and evaluating its potential for drug-drug interactions (DDIs). For instance, in studies where verapamil PK parameters are altered by disease states (e.g., ulcerative colitis) or co-administered drugs, Norverapamil-d7 enables the robust quantification required to draw statistically significant and biologically relevant conclusions [2]. For example, a study showed a 2.8-fold increase in norverapamil Cmax and a 2.5-fold increase in AUC in a rat model of ulcerative colitis compared to healthy controls [2].

Quantification of P-glycoprotein (P-gp) Transport Activity and Efflux Studies

Since norverapamil is both a substrate and an inhibitor of P-glycoprotein (P-gp), a major drug efflux transporter, Norverapamil-d7 can be used as an analytical tool in studies investigating P-gp function . By enabling accurate quantification of intracellular and extracellular norverapamil concentrations in cellular transport assays (e.g., using Caco-2 or MDCK-MDR1 cell monolayers), Norverapamil-d7 facilitates the precise determination of P-gp-mediated transport kinetics and the evaluation of drug candidates as potential P-gp substrates or inhibitors. This is a key application in drug discovery to predict oral absorption and brain penetration [3].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

The high accuracy and precision afforded by using Norverapamil-d7 as an internal standard make it suitable for therapeutic drug monitoring (TDM) of verapamil and for demonstrating bioequivalence between generic and brand-name verapamil formulations. In such regulated studies, the analytical method must be robust, reproducible, and fully validated to meet stringent criteria set by agencies like the FDA and EMA. Norverapamil-d7's role as a stable isotope-labeled IS is critical for meeting these requirements and ensuring patient safety and drug efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norverapamil-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.